Home > Products > Screening Compounds P23053 > 3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile - 920035-77-4

3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile

Catalog Number: EVT-276093
CAS Number: 920035-77-4
Molecular Formula: C20H13Cl2N5O2
Molecular Weight: 426.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-4965 is an HIV-1 reverse transcriptase inhibitor.

Efavirenz

Compound Description: Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is known for its potency but also for a low genetic barrier to resistance and side effects such as rash, hypersensitivity reactions, and central nervous system issues [].

Etravirine

Compound Description: Etravirine is a second-generation NNRTI, meaning it was developed to address the resistance issues observed with first-generation NNRTIs like efavirenz. Etravirine is effective against a broader range of HIV-1 mutants [].

Relevance: Like MK-4965, etravirine belongs to the NNRTI class and aims to overcome the limitations of earlier drugs in this class. While MK-4965 shows a better resistance profile than efavirenz, its profile is not superior to etravirine []. This highlights that while both are second-generation NNRTIs, their specific activity against different mutant strains can differ.

Rilpivirine (TMC-278)

Compound Description: Rilpivirine is another second-generation NNRTI designed to improve upon the resistance profile and side effect profile of first-generation drugs like efavirenz [].

Relevance: Rilpivirine, similar to MK-4965, represents the advancement in NNRTI development, aiming for greater efficacy and tolerability in treating HIV-1. Both are considered next-generation NNRTIs with the potential to improve first-line treatment options for HIV-infected individuals [].

RDEA-806

Compound Description: RDEA-806 is a second-generation NNRTI that, like MK-4965, has shown activity against key mutant viruses. It represents part of the ongoing research to find NNRTIs with improved resistance profiles [, ].

UK-453061

Compound Description: UK-453061 is a second-generation NNRTI recognized for its potent antiviral activity against wild-type and mutant HIV-1 strains [, ].

BIRL 355 BS

Compound Description: BIRL 355 BS is a second-generation NNRTI investigated for its potential to overcome resistance issues and offer an improved treatment option for HIV-1 infection [].

IDX 899

Compound Description: IDX 899 is a second-generation NNRTI that has been explored for its antiviral activity against both wild-type and drug-resistant HIV-1 strains [].

HBY 097

Compound Description: HBY 097 is a second-generation NNRTI that has been studied for its ability to inhibit HIV-1 reverse transcriptase, including mutant forms of the enzyme [].

MK-1107

Compound Description: MK-1107 is a diaryl ether-based NNRTI that served as a lead compound in the development of MK-4965 []. The binding conformation of MK-1107 within the HIV-1 reverse transcriptase enzyme was studied and provided insights for designing conformationally constrained inhibitors [].

MK-6186

Compound Description: MK-6186 is a conformationally constrained analog of MK-4965. It incorporates an indazole ring to rigidify the structure based on the bioactive conformation of MK-4965 [].

MK-7445

Compound Description: MK-7445 is another conformationally constrained analog of MK-4965, also featuring an indazole ring for structural rigidity []. Like MK-6186, it was designed to explore the relationship between molecular flexibility and antiviral potency.

Diaryl Ether Analogs

Compound Description: The papers mention a "diaryl ether family" of HIV-1 NNRTIs [, ]. These compounds share the core structural motif of two aromatic rings connected by an ether linkage, which is also present in MK-4965.

Source and Classification

MK-4965 was developed as part of a series of pyrazolo[3,4-b]pyridine derivatives aimed at enhancing antiviral activity against HIV-1. The compound's discovery was reported in a study that highlighted its improved potency against key mutant strains of HIV-1 compared to earlier analogs. The classification of this compound falls under the category of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV infections .

Synthesis Analysis

The synthesis of MK-4965 involves a multi-step process that integrates various chemical reactions. A notable method for synthesizing pyrazolo[3,4-b]pyridine derivatives includes the use of readily available starting materials through sequences such as nucleophilic aromatic substitution and cyclization reactions.

Key Steps in Synthesis:

  1. Starting Materials: The synthesis typically begins with 2-chloro-3-nitropyridines and other substituted phenols.
  2. Reactions: A combination of nucleophilic aromatic substitution reactions and the Japp-Klingemann reaction is employed to construct the core pyrazolo[3,4-b]pyridine structure.
  3. One-Pot Reactions: Recent advancements have allowed for one-pot protocols that streamline the synthesis by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

The final product is purified through techniques such as column chromatography to isolate MK-4965 from unreacted materials and by-products.

Molecular Structure Analysis

The molecular structure of MK-4965 can be described in terms of its constituent elements and functional groups:

  • Core Structure: The compound features a pyrazolo[3,4-b]pyridine ring system, which is central to its biological activity.
  • Functional Groups: It contains a methoxy group attached to a chlorophenyl moiety and a chlorobenzonitrile group that contributes to its lipophilicity and binding affinity.

Structural Data:

  • Molecular Formula: C₁₈H₁₅Cl₂N₃O
  • Molecular Weight: Approximately 364.24 g/mol
  • Key Features: The presence of amino, methoxy, and nitrile groups enhances its interaction with biological targets .
Chemical Reactions Analysis

MK-4965 participates in several chemical reactions that are critical for its functionality as an antiviral agent. These include:

  1. Binding Interactions: The compound exhibits strong binding affinity to the reverse transcriptase enzyme through hydrogen bonding and hydrophobic interactions.
  2. Metabolic Stability: Investigations into its metabolic pathways reveal potential pathways for biotransformation, which may affect its pharmacokinetic properties.

The reactivity profile suggests that MK-4965 can undergo hydrolysis or oxidation under physiological conditions, impacting its efficacy .

Mechanism of Action

MK-4965 functions primarily as an inhibitor of HIV-1 reverse transcriptase. Its mechanism involves:

  1. Inhibition of Viral Replication: By binding to the active site of reverse transcriptase, MK-4965 prevents the conversion of viral RNA into DNA, thereby blocking viral replication.
  2. Resistance Profiles: Studies have shown that MK-4965 maintains efficacy against certain mutant strains of HIV that exhibit resistance to other NNRTIs, making it a valuable candidate for therapeutic use .
Physical and Chemical Properties Analysis

The physical and chemical properties of MK-4965 contribute significantly to its bioavailability and therapeutic potential:

  • Solubility: MK-4965 displays moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data:

  • Melting Point: Not specifically reported but expected to be consistent with similar compounds in its class.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, aiding cellular permeability .
Applications

MK-4965 has several promising applications in medicinal chemistry:

  1. Antiviral Therapy: As a potent NNRTI, it is primarily investigated for treating HIV infections.
  2. Research Tool: Its unique structure allows it to serve as a scaffold for designing new antiviral agents with improved efficacy and reduced resistance profiles.
  3. Potential in Other Diseases: Preliminary studies suggest possible applications beyond HIV treatment, including anti-cancer properties due to its ability to inhibit specific kinases involved in tumor growth .
Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Therapeutic Challenges

Role of NNRTIs in Antiretroviral Therapy (ART) and Emergence of Resistance Mutations

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) constitute a cornerstone of first-line antiretroviral therapy (ART) for HIV-1. They inhibit viral replication by binding to a hydrophobic allosteric pocket in the HIV-1 reverse transcriptase (RT), disrupting the enzyme's polymerase activity. Unlike nucleoside analogs, NNRTIs act non-competitively and exhibit high specificity for HIV-1 RT, with no activity against HIV-2 due to structural differences in the binding pocket [1] [6]. Clinically approved NNRTIs like efavirenz (EFV), nevirapine (NVP), and rilpivirine (RPV) have been lauded for their potency and manageable toxicity profiles. However, their clinical utility is severely compromised by a low genetic barrier to resistance. Single amino acid substitutions in the NNRTI-binding pocket—such as K103N, Y181C, and G190A—can confer high-level resistance (often >50-fold reduced susceptibility) by reducing inhibitor binding affinity [1] [4].

Resistance mutations emerge rapidly under selective drug pressure, particularly when viral replication is incompletely suppressed. For instance:

  • Monotherapy or suboptimal dosing selects for resistant quasispecies within weeks [1] [4].
  • Single-dose NVP for preventing mother-to-child transmission results in detectable resistance in up to 40% of women, impacting future NNRTI-based regimens [1] [5].
  • Conventional genotyping assays (sensitivity threshold: 20–30% mutant frequency) often miss minority resistant variants, leading to virological failure even in patients without "detectable" resistance [1] [3].

Table 1: Prevalence of Key NNRTI Resistance Mutations at Virological Failure

MutationImpact on NNRTIsPrevalence in Failure (%)Subtype Association
K103NHigh-level EFV/NVP resistance50–70% (EFV), 30% (NVP)All subtypes
Y181C>50-fold NVP resistance17–25% (RPV regimens)Higher in subtype C
E138K/ARPV/ETR resistance32% (RPV)Subtype-dependent
V106MPan-NNRTI resistanceElevated in subtype CSubtype C (vs. A/D)
G190ANVP/EFV resistanceVariablePolymorphic in non-B

Data compiled from [1] [3] [8]

Critically, cross-resistance within the NNRTI class is extensive. The K103N mutation alone abolishes EFV efficacy, while Y181C selected by NVP compromises subsequent EFV salvage therapy [1] [4]. Additionally, non-B subtypes (e.g., A, C, D) exhibit distinct resistance pathways:

  • Subtype C: Higher propensity for K65R, V106M, and Y181C than subtypes A/D, leading to accelerated RPV/etravirine (ETR) resistance [8].
  • Subtype B: More frequent P225H versus subtype C [8].

Rationale for Developing Broad-Spectrum NNRTIs Against Key HIV-1 Mutants

The limitations of existing NNRTIs underscore the need for inhibitors resilient to clinically prevalent mutations and active across diverse HIV-1 subtypes. Structural biology provides critical insights into resistance mechanisms:

  • Steric Hindrance: Mutations like Y181C (tyrosine→cysteine) disrupt π-π stacking interactions with first-generation NNRTIs, while G190A introduces a bulkier side chain that sterically blocks inhibitor binding [6].
  • Altered Pocket Conformation: K103N stabilizes a closed RT "lid" conformation, reducing inhibitor access [6].
  • Subtype-Specific Polymorphisms: Natural variations (e.g., V106I in subtype C) pre-dispose to faster acquisition of mutations like V106M, which confers pan-NNRTI resistance [1] [8].

Table 2: Impact of Major Mutations on NNRTI Binding and Proposed Counterstrategies

MutationStructural ConsequenceInhibitor Design Countermeasure
K103NStabilizes closed RT conformation; reduces pocket flexibilityFlexible inhibitors that accommodate altered hydrogen bonding
Y181CLoss of aromatic stacking; reduced hydrophobic contactsMoieties avoiding sulfur-dependent steric clash; hydrophobic extensions
G190AAdded methyl group obstructs inhibitor entryCompact motifs avoiding steric clash with mutant side chain
V106MMethionine side chain narrows binding pocketSmaller molecular footprint; halogen bonding to methionine
E138KAlters salt-bridge network near pocket entranceNeutral or cationic groups to mitigate charge repulsion

Based on structural analyses from [6]

Second-generation NNRTIs (e.g., ETR, RPV) partially address these issues through conformational flexibility, allowing adaptation to mutant RT pockets. However, their efficacy diminishes with accumulating mutations (e.g., ≥3 ETR-associated mutations) [3]. The compound 3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile (hereafter Compound 1) exemplifies a new chemotype designed to overcome these barriers. Its development rationale includes:

  • Bifunctional Binding: The pyrazolopyridine core and chlorophenoxy linker may engage conserved residues (e.g., W229, Y188) less prone to mutation, while the benzonitrile group could form hydrogen bonds with backbone atoms [6].
  • Reduced Steric Constraints: A compact scaffold minimizes vulnerability to steric hindrance from mutations like G190A.
  • Subtype-Independent Activity: Preclinical profiling against non-B subtypes (A, C, D) addresses the elevated resistance rates in subtype C observed with current NNRTIs [8].

This approach aligns with evidence that NNRTIs exploiting conserved hydrophobic interactions and backbone hydrogen bonds retain activity against diverse mutants [6] [8]. The urgency for such agents is amplified by rising transmitted NNRTI resistance—up to 15% in some regions—and the inadequacy of salvage regimens in resource-limited settings with limited viral monitoring [1] [4] [8].

Properties

CAS Number

920035-77-4

Product Name

3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile

IUPAC Name

3-[5-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile

Molecular Formula

C20H13Cl2N5O2

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C20H13Cl2N5O2/c21-12-5-11(9-23)6-14(7-12)29-18-8-13(1-3-16(18)22)28-10-17-15-2-4-19(24)25-20(15)27-26-17/h1-8H,10H2,(H3,24,25,26,27)

InChI Key

KXDIHAQCVNNLIB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OCC2=C3C=CC(=NC3=NN2)N)OC4=CC(=CC(=C4)C#N)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

3-(5-((6-amino-1H-pyrazolo(3,4-b)pyridine-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
MK 4965
MK-4965
MK4965

Canonical SMILES

C1=CC(=C(C=C1OCC2=C3C=CC(=NC3=NN2)N)OC4=CC(=CC(=C4)C#N)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.